Oxazolopiridinas

Oxazolopyridines are a class of heterocyclic compounds that possess both oxazole and pyridine rings in their molecular structure. These compounds exhibit diverse chemical properties, making them attractive for various applications in medicinal chemistry, pharmaceuticals, and agrochemicals. The unique electronic and structural features of oxazolopyridines contribute to their potential as drug leads due to the favorable pharmacokinetic profiles and binding affinities towards specific biological targets.

These heterocycles often display excellent stability and can be readily functionalized through various synthetic methods, which facilitates the design and synthesis of structurally diverse analogs with improved properties. Additionally, oxazolopyridines have shown promising activity against a range of diseases including cancer, inflammation, and infectious diseases, making them valuable candidates for further exploration in the development of new therapeutic agents.

In summary, oxazolopyridines represent an important class of heterocycles that offer versatile opportunities for application across multiple fields within chemical research and drug discovery.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

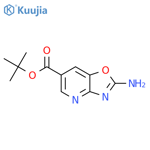

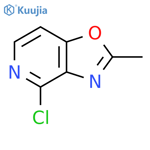

|

Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate | 2287332-76-5 | C11H13N3O3 |

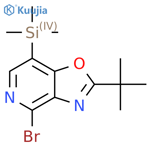

|

4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo4,5-cpyridine | 1305324-62-2 | C13H19BrN2OSi |

|

6-bromo-1,3oxazolo4,5-bpyridin-2-amine | 1783621-07-7 | C6H4BrN3O |

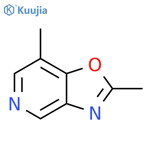

|

2,7-Dimethyloxazolo[4,5-c]pyridine | 1823921-82-9 | C8H8N2O |

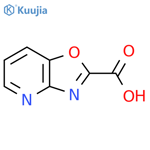

|

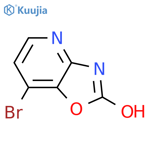

1,3oxazolo4,5-bpyridine-2-carboxylic acid | 1211587-80-2 | C7H4N2O3 |

|

4-Chloro-2-methyloxazolo[4,5-c]pyridine | 1242252-83-0 | C7H5ClN2O |

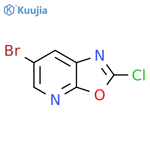

|

6-Bromo-2-chlorooxazolo[5,4-b]pyridine | 1782797-89-0 | C6H2BrClN2O |

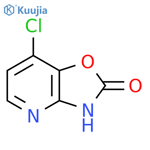

|

7-chloro-1,3oxazolo4,5-bpyridin-2-ol | 1782594-40-4 | C6H3ClN2O2 |

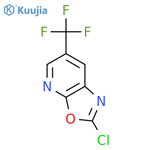

|

Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)- | 90778-26-0 | C7H2N2OF3Cl |

|

7-bromo-1,3oxazolo4,5-bpyridin-2-ol | 1784534-06-0 | C6H3BrN2O2 |

Literatura relevante

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

Proveedores recomendados

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados